molecular formula C18H17FN6 B3999658 4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE

4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE

Cat. No.: B3999658
M. Wt: 336.4 g/mol
InChI Key: BWYWNHHRDLEPBR-UHFFFAOYSA-N
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Description

4-[5-(4-Fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core

Future Directions

The future directions for this compound could involve further investigation of its neuroprotective and anti-inflammatory properties . Additionally, the compound could potentially be developed as a therapeutic agent, given its structural similarity to other compounds with known biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazolo[1,5-a]pyrimidines typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction can be carried out under solvent-free conditions using catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction proceeds through a simple, mild, and efficient procedure, yielding the desired tetrazolo[1,5-a]pyrimidine derivatives in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for 4-[5-(4-fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-(4-Fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Fluorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c1-24(2)15-9-5-13(6-10-15)17-11-16(12-3-7-14(19)8-4-12)20-18-21-22-23-25(17)18/h3-11,17H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYWNHHRDLEPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE
Reactant of Route 2
4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE
Reactant of Route 3
Reactant of Route 3
4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE

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